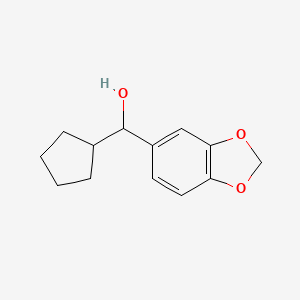

(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

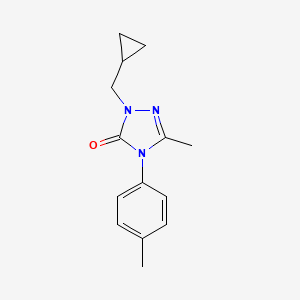

“(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol” is a chemical compound with the molecular formula C13H16O3 . It contains a total of 34 bonds, including 18 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, and 1 hydroxyl .

Molecular Structure Analysis

The molecular structure of “(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol” includes a benzodioxol group attached to a cyclopentyl group via a methanol linkage . The compound contains a total of 34 bonds, including 18 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, and 1 hydroxyl .科学的研究の応用

Anti-Inflammatory Activity

The compound’s structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory effects. It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin biosynthesis. Further studies could evaluate its COX inhibition activity and compare it to existing NSAIDs .

Cytotoxicity Against Cancer Cells

Preliminary investigations have shown that this compound exhibits cytotoxicity against cervical carcinoma cells (HeLa). Researchers have evaluated its potency and selectivity against COX1 and COX2. Compound 3b demonstrated activity against both enzymes, with a selectivity ratio better than Ketoprofen. Additionally, compound 3e displayed remarkable cytotoxicity, making it a potential candidate for further anticancer studies .

Antioxidant Activity

Compounds containing a 1,3-benzodioxole moiety have been associated with antioxidant properties. Further studies could assess its ability to scavenge free radicals and protect against oxidative stress .

作用機序

Target of Action

Similar compounds have been found to be potent against the cox2 enzyme . The COX2 enzyme plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs.

Mode of Action

Based on the action of similar compounds, it can be inferred that it might interact with its target enzyme to inhibit its activity, thereby exerting its effects .

Biochemical Pathways

If it indeed targets the cox2 enzyme like its similar compounds, it would affect the prostaglandin synthesis pathway, leading to reduced inflammation and pain .

Result of Action

If it acts similarly to related compounds, it could potentially reduce inflammation and pain by inhibiting the cox2 enzyme and subsequently reducing prostaglandin synthesis .

特性

IUPAC Name |

1,3-benzodioxol-5-yl(cyclopentyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(9-3-1-2-4-9)10-5-6-11-12(7-10)16-8-15-11/h5-7,9,13-14H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEXNQXGJDCZDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate](/img/structure/B2711521.png)

![4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2711522.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B2711528.png)

![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)

![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/no-structure.png)

![2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2711538.png)

![(6-Propan-2-yloxypyridin-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711542.png)